An In-depth Technical Guide to (1S,2R)-2-methylcyclohexanamine hydrochloride
An In-depth Technical Guide to (1S,2R)-2-methylcyclohexanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1S,2R)-2-methylcyclohexanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its specific stereochemistry makes it a valuable building block for the asymmetric synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of the chemical and physical properties of (1S,2R)-2-methylcyclohexanamine hydrochloride, detailed methodologies for its synthesis and characterization, and essential safety and handling protocols. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this versatile chiral intermediate.
Introduction
(1S,2R)-2-methylcyclohexanamine hydrochloride is the hydrochloride salt of the cis-isomer of 2-methylcyclohexanamine, with a specific stereochemical configuration at the C1 and C2 positions of the cyclohexane ring. This defined three-dimensional structure is crucial for its application in stereoselective synthesis, where it can be used to introduce chirality into a target molecule, a fundamental requirement for the development of many modern pharmaceuticals. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (1S,2R)-2-methylcyclohexanamine hydrochloride is essential for its effective application in research and development.
| Property | Value | Source |
| Chemical Formula | C₇H₁₆ClN | |
| Molecular Weight | 149.66 g/mol | |
| CAS Number | 79389-39-2 | |
| Appearance | White to off-white solid | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in water | General knowledge for amine hydrochlorides |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (1S,2R)-2-methylcyclohexanamine typically involves either asymmetric synthesis or the resolution of a racemic mixture.
Enantioselective Synthesis
One common approach involves the asymmetric reduction of 2-methylcyclohexanone or the corresponding imine. This can be achieved using chiral catalysts or reagents that favor the formation of the desired (1S,2R) stereoisomer.
Chiral Resolution of Racemic 2-Methylcyclohexanamine
An alternative and widely used method is the resolution of a racemic mixture of cis-2-methylcyclohexanamine. This process separates the (1S,2R) and (1R,2S) enantiomers. A common technique is diastereomeric salt formation.[1]
Protocol for Chiral Resolution via Diastereomeric Salt Formation:
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Salt Formation: A racemic mixture of cis-2-methylcyclohexanamine is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.[1]
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Fractional Crystallization: Due to their different physical properties, the two diastereomeric salts will have different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomer can be selectively precipitated and isolated.[1]
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Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the enantiomerically pure free amine, (1S,2R)-2-methylcyclohexanamine.
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Hydrochloride Salt Formation: The purified free amine is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired (1S,2R)-2-methylcyclohexanamine hydrochloride salt.
Caption: Chiral resolution of racemic cis-2-methylcyclohexanamine.
Spectroscopic Characterization
The structural confirmation of (1S,2R)-2-methylcyclohexanamine hydrochloride relies on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons and the methyl group. The chemical shifts and coupling constants of the protons at the C1 and C2 positions are particularly important for confirming the cis relative stereochemistry.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the amine N-H bonds (typically in the range of 3300-3500 cm⁻¹) and the C-H bonds of the alkyl groups.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the free amine (113.20 g/mol ).[2][3] The fragmentation pattern can provide further structural information.
Applications in Drug Development
The primary application of (1S,2R)-2-methylcyclohexanamine hydrochloride is as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Its defined stereochemistry is transferred to the final drug molecule, which is often critical for its pharmacological activity and safety profile.
Caption: Applications in drug development.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling (1S,2R)-2-methylcyclohexanamine hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Move to fresh air.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1S,2R)-2-methylcyclohexanamine hydrochloride is a key chiral intermediate with significant potential in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its well-defined stereochemistry and favorable physical properties make it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling is crucial for its successful application in the development of new and innovative medicines.
References
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PubChem. (1S,2R)-2-Methylcyclohexylamine. National Center for Biotechnology Information. [Link]
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Wikipedia. Chiral resolution. [Link]
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PubChem. (1R,2R)-2-Methylcyclohexanamine. National Center for Biotechnology Information. [Link]
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PubChem. 2-Methylcyclohexylamine, (1S,2S)-. National Center for Biotechnology Information. [Link]
